molecular formula C18H24N2O7S B020397 Morantel citrate CAS No. 69525-81-1

Morantel citrate

Cat. No.: B020397
CAS No.: 69525-81-1
M. Wt: 412.5 g/mol
InChI Key: OLOCXIJVDIVAHH-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morantel citrate is a tetrahydropyrimidine anthelmintic compound used primarily in veterinary medicine to treat parasitic worm infections in livestock. It is particularly effective against roundworms and tapeworms. This compound works by acting as an agonist at acetylcholine receptors on the muscle cells of nematodes, causing prolonged spastic paralysis and expulsion of the worms from the host .

Mechanism of Action

Target of Action

Morantel citrate primarily targets the acetylcholine receptors on the muscle cells of nematodes . These receptors play a crucial role in transmitting signals from nerves to muscles, and between neurons in the brain.

Mode of Action

This compound acts as a potent agonist at the acetylcholine receptors . This means it binds to these receptors and activates them. The activation of the acetylcholine receptors induces a prolonged, spastic paralysis of the worms . This paralysis disrupts the normal movements of the parasites, leading to their expulsion from the host .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurotransmission pathway involving acetylcholine . By acting as an agonist at the acetylcholine receptors, this compound disrupts the normal functioning of this pathway, leading to paralysis of the worms .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and distributed in the host’s body. In mice, approximately 27% of the administered dose was excreted in urine within 24 hours . The parent compound represented only 2.6% of the dose administered in urine .

Result of Action

The molecular effect of this compound’s action is the activation of the acetylcholine receptors, leading to a disruption in neurotransmission . On a cellular level, this results in the paralysis of the worms’ musculature . The ultimate effect of this action is the expulsion of the paralyzed worms from the host’s body .

Biochemical Analysis

Biochemical Properties

Morantel citrate acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes . Activation of the acetylcholine receptors induces a prolonged, spastic paralysis of the worms and expulsion from the host .

Cellular Effects

This compound has been reported to block neurotransmission in vertebrates, to possess nicotine-like properties and to mimic acetylcholine at receptors in autonomic ganglia, adrenal medullae and respiratory tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an agonist at the acetylcholine receptors. This activation induces a prolonged, spastic paralysis of the worms, leading to their expulsion from the host .

Temporal Effects in Laboratory Settings

In mice, after single oral administrations of this compound, approximately 27% of the administered dose were excreted in urine within 24 hours . The parent compound represented only 2.6% of the dose administered in urine .

Dosage Effects in Animal Models

In bovine, after a single oral administration of this compound, less than 20% of the administered dose was recovered in urine over 96 hours, the remaining part being excreted via faeces .

Metabolic Pathways

A large number of metabolites of this compound was detected but non identified . The parent compound represented only a small fraction of the dose administered in urine .

Transport and Distribution

After a single oral administration of this compound, the mean plasma concentrations of Morantel were 4.8 and 3.7 μg equivalents/ml, 1 and 2 hours after the administration . No parent compound was detected in plasma after 24 hours .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with acetylcholine receptors on the muscle cells of nematodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morantel citrate is synthesized through a series of chemical reactions involving the starting material 3-methylthiophene. The synthesis involves the formation of 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine, which is then reacted with citric acid to form the citrate salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of methanol for dissolving and extracting the compound, followed by purification through liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Morantel citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Morantel citrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Morantel citrate is closely related to pyrantel, another tetrahydropyrimidine anthelmintic. The primary difference between the two compounds is the presence of a methyl group on the thiophene ring in this compound. This structural difference contributes to variations in their pharmacokinetic properties and efficacy .

Similar Compounds

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOCXIJVDIVAHH-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219780
Record name Morantel citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69525-81-1, 26155-31-7
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(3-methyl-2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
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Record name Morantel citrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORANTEL CITRATE
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Record name Morantel citrate
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Record name (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidinediylium hydrogen citrate
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Record name MORANTEL CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Morantel Citrate against parasitic nematodes?

A1: this compound is a cholinergic agonist that acts as a neuromuscular blocking agent specifically in nematodes. [] It binds to acetylcholine receptors at the neuromuscular junction in the parasite, causing persistent depolarization. [] This leads to spastic paralysis of the worm, ultimately resulting in its expulsion from the host's gastrointestinal tract. []

Q2: Against which nematode species has this compound shown efficacy?

A2: Studies have demonstrated this compound's effectiveness against various nematode species, including Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus spp. (including T. colubriformis, T. vitrinus, and T. rugatus), Cooperia curticei, and Nematodirus spp (including N. battus and N. spathiger). [, , , , , , , , ]

Q3: How does the efficacy of this compound compare to other anthelmintics?

A3: Research suggests that while this compound is generally effective against various nematodes, its efficacy can be lower than other anthelmintics like Ivermectin and Oxfendazole, particularly against certain species like Ostertagia spp. and Trichostrongylus spp. [, , , ]

Q4: Is there evidence of resistance to this compound in nematode populations?

A4: Yes, studies have reported the emergence of this compound resistance in several nematode species, including Trichostrongylus colubriformis, Teladorsagia circumcincta, and Haemonchus contortus. [, , ] This highlights the growing concern of anthelmintic resistance and the need for sustainable parasite control strategies.

Q5: Is there cross-resistance between this compound and other anthelmintic classes?

A5: Research indicates that multiple anthelmintic resistance, involving this compound and other drug classes like benzimidazoles (e.g., Fenbendazole, Albendazole) and macrocyclic lactones (e.g., Ivermectin), is an increasing issue. [, , , , ] This emphasizes the need for integrated parasite management programs to combat resistance development.

Q6: What types of this compound formulations are available for veterinary use?

A6: this compound is available in various formulations, including oral solutions, pastes, and feed additives. [, ] The choice of formulation often depends on the animal species, the severity of infection, and practical considerations like ease of administration.

Q7: Are there any specific applications of this compound in animal production systems?

A7: Research has explored the use of this compound in specific production systems, like the sawdust fermentation floor system for pigs, to control Trichuris suis infections. [] This demonstrates the adaptability of the drug for use in different management settings.

Q8: What are the common research methods used to assess the efficacy of this compound?

A8: Researchers employ various methods to evaluate this compound's efficacy, including: - Faecal Egg Count Reduction Test (FECRT): This widely used method measures the reduction in nematode egg counts in feces after treatment. [, , , , ] - Controlled Slaughter Trials: This involves treating animals with different anthelmintics and then euthanizing them to count the number of worms in the gastrointestinal tract. [, ] - In vitro Larval Development Assays: These tests assess the effect of this compound on the development and survival of nematode larvae in laboratory settings.

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